![molecular formula C11H12F3NO B3168133 N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine CAS No. 926255-72-3](/img/structure/B3168133.png)
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
概要
説明
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C11H12F3NO. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a cyclopropanamine moiety.
作用機序
Target of Action
The primary target of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
This compound interacts with sEH by binding to its active site . The compound’s unique structure allows it to form additional hydrogen bonds within the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of fatty acids, specifically the conversion of epoxides to diols . This can lead to an accumulation of epoxides, which have anti-inflammatory and vasodilatory effects .
Pharmacokinetics
The compound’s lipophilic nature suggests that it may have good absorption and distribution characteristics
Result of Action
The inhibition of sEH by this compound can lead to a decrease in inflammation and blood pressure . This makes the compound a potential candidate for the treatment of conditions such as hypertension, renal pathologies, and other diseases .
生化学分析
Biochemical Properties
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition is crucial as it can modulate the levels of bioactive lipids, thereby influencing various physiological processes. The compound’s interaction with sEH involves the formation of hydrogen bonds within the enzyme’s active site, enhancing its inhibitory potency .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, the compound can alter the signaling pathways mediated by epoxyeicosatrienoic acids (EETs), which are involved in anti-inflammatory and vasodilatory responses . This modulation can lead to changes in gene expression profiles and metabolic activities within the cells, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sEH, forming hydrogen bonds that stabilize the enzyme-inhibitor complex . This binding inhibits the enzyme’s activity, preventing the conversion of EETs to diols. Consequently, the elevated levels of EETs can lead to changes in gene expression and downstream signaling pathways, contributing to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of bioactive lipids. It interacts with enzymes such as sEH, modulating the levels of EETs and their diol metabolites This interaction can affect metabolic flux and metabolite levels, influencing various physiological processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical effects . Understanding the transport mechanisms and distribution patterns is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its overall biochemical effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired compound in large quantities .
化学反応の分析
Types of Reactions
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with nucleophiles replacing the trifluoromethoxy group.
科学的研究の応用
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity
類似化合物との比較
Similar Compounds
N-{[4-(trifluoromethyl)phenyl]methyl}cyclopropanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-{[4-(methoxy)phenyl]methyl}cyclopropanamine: Contains a methoxy group instead of a trifluoromethoxy group.
N-{[4-(fluoro)phenyl]methyl}cyclopropanamine: Features a fluoro group instead of a trifluoromethoxy group.
Uniqueness
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications .
特性
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-1-8(2-6-10)7-15-9-3-4-9/h1-2,5-6,9,15H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDSTOOTJPTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


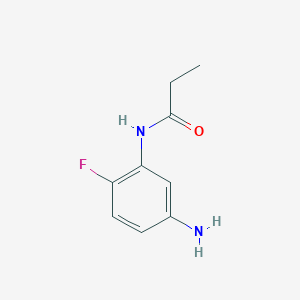

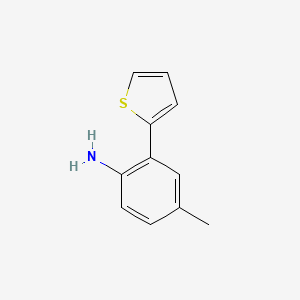

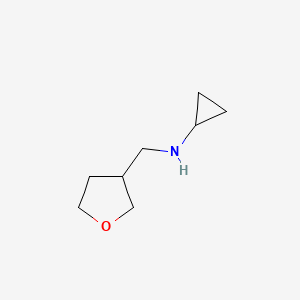
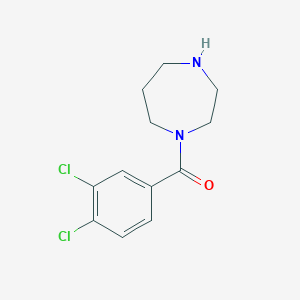
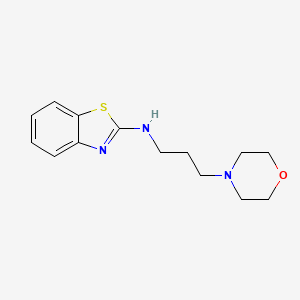
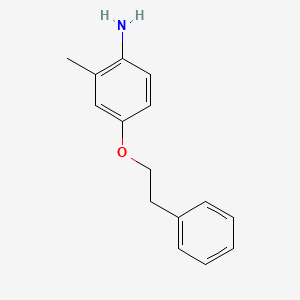
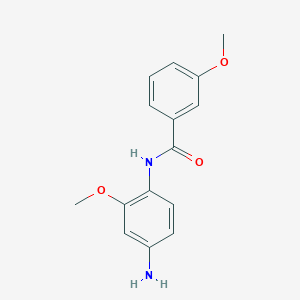
![2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline](/img/structure/B3168116.png)
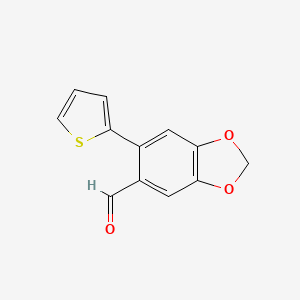
![2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3168124.png)
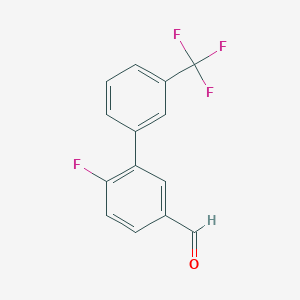
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168129.png)
